3-Iodo-8-methylimidazo[1,2-a]pyrazine

Catalog No.
S13990636
CAS No.
M.F
C7H6IN3
M. Wt
259.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-8-methylimidazo[1,2-a]pyrazine

Product Name

3-Iodo-8-methylimidazo[1,2-a]pyrazine

IUPAC Name

3-iodo-8-methylimidazo[1,2-a]pyrazine

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

InChI

InChI=1S/C7H6IN3/c1-5-7-10-4-6(8)11(7)3-2-9-5/h2-4H,1H3

InChI Key

GBLFXDITUNYUSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN2C1=NC=C2I

3-Iodo-8-methylimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. It features an iodine atom at the 3rd position, a methyl group at the 8th position, and a nitrogen-containing pyrazine ring. This unique structure contributes to its potential applications in medicinal chemistry and drug discovery due to its interesting chemical properties and biological activities.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The iodine atom at the 3rd position can be substituted with various functional groups through nucleophilic substitution reactions.
  • Coupling Reactions: It can participate in coupling reactions, including Suzuki or Heck coupling, to form more complex molecules .

Research indicates that 3-Iodo-8-methylimidazo[1,2-a]pyrazine exhibits significant biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action typically involves interactions with specific molecular targets such as enzymes or receptors, which may lead to inhibition or activation of these targets, disrupting normal cellular functions .

The synthesis of 3-Iodo-8-methylimidazo[1,2-a]pyrazine typically involves several steps:

  • Condensation Reactions: Initial formation of the imidazo[1,2-a]pyrazine core through condensation of aldehydes or ketones with amines.
  • Halogenation: Introduction of the iodine atom via halogenation reactions using iodine or N-iodosuccinimide.
  • Methylation: The methyl group is introduced through alkylation reactions using methyl iodide.
  • Purification: The final product is purified using techniques such as chromatography and crystallization to achieve high purity and yield .

3-Iodo-8-methylimidazo[1,2-a]pyrazine has various applications in scientific research:

  • Medicinal Chemistry: It serves as a pharmacophore in developing new drugs targeting various diseases.
  • Biological Studies: Used to explore interactions with biological targets like enzymes and receptors.
  • Chemical Biology: Acts as a probe for studying biological pathways and mechanisms.
  • Industrial

Studies on the interactions of 3-Iodo-8-methylimidazo[1,2-a]pyrazine with biological targets have revealed its potential as an inhibitor for various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for further investigation in drug development aimed at treating diseases like cancer and infections .

Several compounds are structurally similar to 3-Iodo-8-methylimidazo[1,2-a]pyrazine:

  • 3-Iodo-8-methylimidazo[1,2-a]pyridine
  • 6-Chloro-3-iodo-8-methylimidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]pyrimidine derivatives

Uniqueness

The uniqueness of 3-Iodo-8-methylimidazo[1,2-a]pyrazine lies in its specific structural features:

  • The presence of an iodine atom allows for further functionalization and derivatization.
  • The methyl group enhances the compound's solubility and reactivity.
  • Its methanesulfonyl group (if present) imparts distinct chemical properties that are advantageous in drug development.

These characteristics make it a valuable scaffold for synthesizing analogs with diverse biological activities and chemical properties .

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

258.96064 g/mol

Monoisotopic Mass

258.96064 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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